2-methoxy-2-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide
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Overview
Description
2-methoxy-2-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-2-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The reaction conditions often include the use of strong bases and acids to facilitate the formation of the ring structure. The methoxy and sulfonyl groups are then introduced through subsequent reactions, which may involve the use of reagents such as methanol and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-2-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methoxy-2-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-2-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methoxy-2-naphthyl)propanamide
- 2-methoxy-2-methylpropane
- N-[(3R,6R,7R)-7-methoxy-4-(2-methoxybenzyl)-3,6,9-trimethyl-10-oxo-3,4,5,6,7,8,9,10-octahydro-2H-1,4,9-benzoxadiazacyclododecin-12-yl]propanamide
Uniqueness
2-methoxy-2-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methoxy-2-methyl-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-9(2)10-7-15(20(6,17)18)8-11(10)14-12(16)13(3,4)19-5/h9-11H,7-8H2,1-6H3,(H,14,16)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZYQMJNZXXSGL-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NC(=O)C(C)(C)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CN(C[C@@H]1NC(=O)C(C)(C)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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